molecular formula C22H19ClN4O4S B2875488 2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894034-91-4

2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2875488
CAS RN: 894034-91-4
M. Wt: 470.93
InChI Key: QKDFFKHISGYDJU-UHFFFAOYSA-N
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Description

2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O4S and its molecular weight is 470.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One of the primary applications of derivatives similar to the mentioned compound is in the realm of antimicrobial activity. Research by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on synthesizing new pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential in vitro antimicrobial activities. Their work highlights the synthesis processes and the evaluation of these compounds against various microbial strains, showing promise for future antimicrobial agent development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anticancer Activity

Further expanding the utility of such compounds, research has also been conducted on their potential anticancer activities. For instance, a study by Atta and Abdel-Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, examining their in vitro cytotoxicity against several cancer cell lines. This research underscores the significant potential these compounds hold in the development of new anticancer treatments, especially those containing the thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel-Latif, 2021).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds structurally related to "2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide" are crucial for understanding their potential applications. Studies such as those by Ji (2006) have focused on the synthesis of related compounds, offering insight into their chemical structure through X-ray diffraction analysis, further aiding in the development of new pharmaceuticals (Ji, 2006).

Central Nervous System (CNS) Activity

Additionally, the exploration of CNS depressant activity of Schiff bases derived from similar compounds, as researched by Bhattacharjee, Saravanan, and Mohan (2011), opens up new avenues for the development of therapeutic agents targeting the central nervous system. Their work contributes to a growing body of literature indicating the versatility and potential therapeutic applications of these compounds (Bhattacharjee, Saravanan, & Mohan, 2011).

properties

IUPAC Name

2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4S/c1-13(28)14-3-7-16(8-4-14)25-19(29)12-32-22-24-11-18(21(31)27(22)2)20(30)26-17-9-5-15(23)6-10-17/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDFFKHISGYDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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